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Compound Name: KRAS G12C inhibitor 38

Cat. No.: B12424091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and

selective covalent inhibitor of the KRAS G12C mutation.

Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated

oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the

high affinity of GTP for its active site and the lack of well-defined binding pockets. The

discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant has enabled

the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a pioneering

therapeutic in this class, demonstrating significant clinical activity in patients with KRAS G12C-

mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] This document

details the key pharmacokinetic and pharmacodynamic properties of Sotorasib, along with the

experimental methodologies used to characterize this inhibitor.

Pharmacodynamics
Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant

protein, locking it in an inactive GDP-bound state.[3] This covalent modification prevents the

interaction of KRAS G12C with its downstream effectors, thereby inhibiting the activation of the

MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][4]
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In Vitro Activity
Sotorasib has demonstrated potent and selective inhibition of KRAS G12C-mutant cancer cell

lines.

Cell Line Cancer Type
IC50 (µM) for Cell
Viability

Reference

NCI-H358
Non-Small Cell Lung

Cancer
~0.006 [1]

MIA PaCa-2 Pancreatic Cancer ~0.009 [1]

H23
Non-Small Cell Lung

Cancer
0.6904 [1]

Table 1: In Vitro Cell Viability of Sotorasib in KRAS G12C-Mutant Cell Lines.

In Vivo Efficacy
In preclinical xenograft models, orally administered Sotorasib induced tumor regression in a

dose-dependent manner.

Animal Model
Tumor Type
(Cell Line)

Dosing
Regimen

Outcome Reference

Nude Mice
NSCLC (NCI-

H358)

30 mg/kg, p.o.,

daily for 28 days

Tumor size

reduction
[5]

Nude Mice

Pancreatic

Cancer (MIA

PaCa-2)

100 mg/kg, p.o.,

daily

Tumor

regression
[6]

Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models.

Pharmacokinetics
Sotorasib exhibits pharmacokinetic properties that support once-daily oral dosing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-114277/Sotorasib-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-114277/Sotorasib-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-114277/Sotorasib-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/AMG-510.html
https://cdn.clinicaltrials.gov/large-docs/91/NCT05327491/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Pharmacokinetics
Studies in rats have characterized the absorption, distribution, metabolism, and excretion of

Sotorasib.

Parameter Value Animal Model Dosing Reference

Tmax 0.21 ± 0.06 h Mice
20 mg/kg, single

oral dose
[7]

Cmax
4,231 ± 1,208

ng/mL
Mice

20 mg/kg, single

oral dose
[7]

t1/2 0.60 ± 0.06 h Mice
20 mg/kg, single

oral dose
[7]

AUC0–4
3,766 ± 896

ng·h/mL
Mice

20 mg/kg, single

oral dose
[7]

Table 3: Preclinical Pharmacokinetic Parameters of Sotorasib in Mice.

Clinical Pharmacokinetics
The clinical pharmacokinetics of Sotorasib have been evaluated in patients with KRAS G12C-

mutated solid tumors in the CodeBreaK 100 trial.

Parameter
Value (at 960 mg
once daily)

Patient Population Reference

Median Tmax 1-2 hours
Advanced Solid

Tumors
[8][9]

Mean Elimination

Half-life (t1/2)
5.5 hours

Advanced Solid

Tumors
[9]

Table 4: Clinical Pharmacokinetic Parameters of Sotorasib. A population pharmacokinetic

analysis indicated that Sotorasib exposure increases in a less-than-dose-proportional manner

between 180 mg and 960 mg.[10] Co-administration with a high-fat meal resulted in a minimal

increase in AUC and Cmax, suggesting that Sotorasib can be taken with or without food.[2]
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Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer

cell lines.

Methodology:

KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates

and allowed to adhere overnight.

Cells are treated with a serial dilution of Sotorasib (e.g., 0-10 µM) for 72 hours.[4]

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which

measures ATP levels as an indicator of metabolically active cells.[4]

Luminescence is measured using a plate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve.

Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To assess the pharmacodynamic effect of Sotorasib on the MAPK signaling

pathway.

Methodology:

KRAS G12C-mutant cells are treated with Sotorasib (e.g., 100 nM) for various time points

(e.g., 4-72 hours).[4]

Cells are lysed, and protein concentrations are determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against phospho-ERK

(p-ERK) and total ERK.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. The inhibition of ERK phosphorylation is indicative of Sotorasib's target engagement

and downstream signaling blockade.[3]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Sotorasib in a living organism.

Methodology:

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a

suspension of human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and vehicle control groups.

Sotorasib is administered orally, once daily, at specified doses (e.g., 10-100 mg/kg).

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western

blot for p-ERK).

Quantification of Sotorasib in Plasma
Objective: To determine the concentration of Sotorasib in plasma samples for pharmacokinetic

analysis.

Methodology (LC-MS/MS):

Sample Preparation: Plasma samples are subjected to protein precipitation using

acetonitrile.[3] An internal standard (e.g., erlotinib) is added to each sample.[3]
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Chromatographic Separation: The supernatant is injected into a liquid chromatography

system. Separation is achieved on a C18 column with a gradient elution of methanol and

formic acid in water.[3]

Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass

spectrometer with positive electrospray ionization. Sotorasib is detected and quantified using

selected reaction monitoring (SRM).[3]

A calibration curve is generated using standards of known Sotorasib concentrations to

determine the concentration in the study samples. The linear range for quantification is

typically 2-2,000 ng/mL.[3]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33957355/
https://pubmed.ncbi.nlm.nih.gov/33957355/
https://pubmed.ncbi.nlm.nih.gov/33957355/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activation

KRAS Cycle

Downstream Signaling

EGFR

GRB2

SOS1

KRAS-GDP
(Inactive)

GTP
Exchange

KRAS-GTP
(Active)

RAF

MEK

ERK

Cell Proliferation
& Survival

Sotorasib

Covalent
Binding

Click to download full resolution via product page

Caption: KRAS Signaling Pathway and Sotorasib Inhibition.
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Caption: Experimental Workflow for Sotorasib Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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